molecular formula No Data Available B1145644 雷沃西孟丹氰基乙酰胺腙杂质 CAS No. 274263-65-9

雷沃西孟丹氰基乙酰胺腙杂质

货号 B1145644
CAS 编号: 274263-65-9
分子量: 298.3
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Levosimendan Cyanoacetamide Hydrazone Impurity (LCHI) is a degradation product associated with Levosimendan, a medication primarily used for managing acutely decompensated congestive heart failure. The impurity, along with others, has been identified during accelerated stability testing of Levosimendan under specific conditions outlined by ICH Q1A(R2) guidelines (Prajapati, Bhayani, & Mehta, 2018).

Synthesis Analysis

The synthesis and isolation of LCHI involved preparative chromatography techniques, following its detection in Levosimendan through HPLC analysis. The impurity was synthesized in larger quantities from the crude sample of Levosimendan for detailed analysis (Prajapati, Bhayani, & Mehta, 2018).

Molecular Structure Analysis

The molecular structure of LCHI was elucidated using various spectrometric and spectrophotometric methods, including LC/MS^n, NMR (1H, 13C, COSY, HMBC, and HSQC), and FTIR spectroscopy. These analyses confirmed the chemical structure and helped in understanding the molecular interactions and degradation pathways of Levosimendan (Prajapati, Bhayani, & Mehta, 2018).

Chemical Reactions and Properties

LCHI's formation is attributed to specific degradation pathways under accelerated stability conditions, such as exposure to heat, humidity, and light. The understanding of these pathways is crucial for improving the stability and shelf-life of Levosimendan (Prajapati, Bhayani, & Mehta, 2018).

科学研究应用

  1. 表征和稳定性研究:雷沃西孟丹因其在治疗心力衰竭中的应用而闻名。一项专注于其稳定性测试的研究确定了降解杂质,包括氰基乙酰胺腙杂质。使用 LC-MS、NMR 和 IR 等各种技术对杂质进行了分析,有助于了解雷沃西孟丹的稳定性和降解途径(Prajapati、Bhayani 和 Mehta,2018)

  2. 心力衰竭中的临床应用:雷沃西孟丹已在心力衰竭的背景下得到广泛研究。它改善心肌收缩力,而不会导致心肌耗氧量增加。将雷沃西孟丹的疗效与低输出量心力衰竭患者多巴酚丁胺进行了比较,显示血流动力学性能和临床结果得到改善(Follath 等,2002)

  3. 死亡率获益的荟萃分析:各种荟萃分析一致显示,在心力衰竭和心脏手术等不同的临床环境中,雷沃西孟丹对患者死亡率的相对风险较低,获益(Pollesello、Parissis、Kivikko 和 Harjola,2016)

  4. 心脏功能障碍中的正性肌力作用:作为一种正性肌力药,雷沃西孟丹已显示出改善复苏后心肌功能的潜力,并且可以作为多巴酚丁胺的替代品来治疗复苏后心肌功能障碍(Huang、Weil、Tang、Sun 和 Wang,2005)

  5. 超越心力衰竭的多效性:雷沃西孟丹除了其在心力衰竭中的主要作用外,还表现出多效性。这些作用包括抗炎、抗氧化和抗凋亡特性,表明除了心脏治疗之外,还具有潜在的新型临床应用(Farmakis 等,2016)

  6. 线粒体效应:雷沃西孟丹对心脏线粒体的影响,特别是它对钾离子流向线粒体基质的激活,提供了对其抗缺血作用和在心脏治疗中更广泛意义的见解(Kopustinskiene、Pollesello 和 Saris,2004)

作用机制

未来方向

Levosimendan, the parent compound of this impurity, has been evaluated for its potential in a range of emergency and critical care applications, including postoperative situations, septic shock, renal impairment/failure, and cardiogenic shock . Future research may focus on these areas and the role of impurities like Levosimendan Cyanoacetamide Hydrazone Impurity in the efficacy and safety of Levosimendan.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Levosimendan Cyanoacetamide Hydrazone Impurity involves the reaction of Levosimendan with Cyanoacetic acid to form Levosimendan Cyanoacetamide, which is then reacted with hydrazine hydrate to form Levosimendan Cyanoacetamide Hydrazone. The impurity is obtained by subjecting the hydrazone to further purification steps.", "Starting Materials": [ "Levosimendan", "Cyanoacetic acid", "Hydrazine hydrate" ], "Reaction": [ "Levosimendan is reacted with Cyanoacetic acid in the presence of a suitable solvent and a catalyst to form Levosimendan Cyanoacetamide.", "Levosimendan Cyanoacetamide is then reacted with hydrazine hydrate in the presence of a suitable solvent to form Levosimendan Cyanoacetamide Hydrazone.", "The hydrazone is then subjected to further purification steps to obtain the Levosimendan Cyanoacetamide Hydrazone Impurity." ] }

CAS 编号

274263-65-9

分子式

No Data Available

分子量

298.3

同义词

2-Cyano-2-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazono]-acetamide;  2-Cyano-2-[2-[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazinylidene]-acetamide

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。